1-(4-Aminophenyl)propane-1,2,3-triol
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Overview
Description
1-(4-Aminophenyl)propane-1,2,3-triol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula of this compound is C9H13NO3 .
Molecular Structure Analysis
The molecular formula of 1-(4-Aminophenyl)propane-1,2,3-triol is C9H13NO3 . The average mass is 183.204 Da and the monoisotopic mass is 183.089539 Da .Scientific Research Applications
Prodrug Development
1-(4-Aminophenyl)propane-1,2,3-triol has been researched for its potential as a prodrug. Garzon-Aburbeh et al. (1986) synthesized a glyceride derivative of L-Dopa, using a similar structure, which exhibited anti-Parkinsonian activity in tests and showed selective absorption through the intestinal tract by the lymphatic route. This compound demonstrated its potential as a prodrug to release L-Dopa by hydrolysis, achieving higher L-Dopa levels for extended periods and more favorable L-Dopa/dopamine ratios compared to L-Dopa itself (Garzon-Aburbeh et al., 1986).
Chemical Synthesis and Molecular Structure
The compound has been involved in the synthesis of various chemical structures. For example, Zeng et al. (2012) isolated new compounds from the branches and stems of Metasequoia glyptostroboides, including derivatives similar to 1-(4-Aminophenyl)propane-1,2,3-triol, whose structures were elucidated using spectroscopic methods (Zeng et al., 2012). Filyakova et al. (2017) described a synthesis method for related compounds, highlighting the versatility of such structures in chemical synthesis (Filyakova et al., 2017).
Solvent and Material Science Applications
In material science, 1-(4-Aminophenyl)propane-1,2,3-triol-related compounds have been explored for various applications. Flowers et al. (2017) investigated 1,2,3-Trimethoxypropane, a derivative of propane-1,2,3-triol, as a physical solvent for CO2 absorption, demonstrating its potential in sustainable chemistry (Flowers et al., 2017). Andreatta and Arposio (2014) reported the mutual solubility of propane-1,2,3-triol with various substances, indicating its effectiveness as a separation agent in liquid–liquid extraction processes (Andreatta & Arposio, 2014).
Neuropharmacology
The compound has been investigated in neuropharmacology as well. Hesse et al. (1988) studied lipid esters of gamma-aminobutyric acid (GABA) with structures similar to 1-(4-Aminophenyl)propane-1,2,3-triol. These compounds showed potential in penetrating the blood-brain barrier and acting as prodrugs for delivering GABA to the central nervous system (Hesse et al., 1988).
Future Directions
Covalent organic frameworks (COFs) have attracted much interest in recent years due to the enormous potential design space offered by the atomically precise spatial assembly of molecular organic building blocks . The regularity and connectivity of the organic units make COFs interesting candidates for applications that depend on charge carrier transport, including optoelectronics and electrochemical energy storage . This could potentially open up new avenues for the use of 1-(4-Aminophenyl)propane-1,2,3-triol in the future.
properties
IUPAC Name |
1-(4-aminophenyl)propane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRDXHQCFVSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398265 |
Source
|
Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)propane-1,2,3-triol | |
CAS RN |
695191-72-1 |
Source
|
Record name | 1-(4-Aminophenyl)-1,2,3-propanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695191-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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